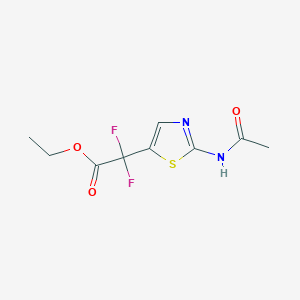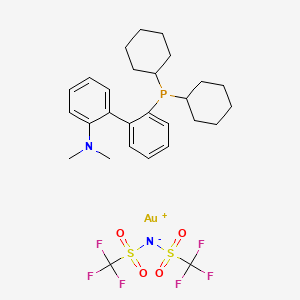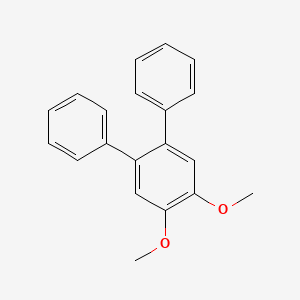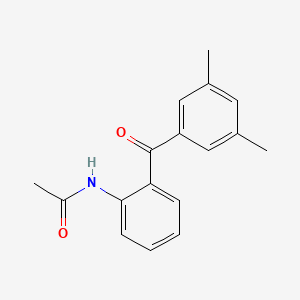
(E)-(2-(2-Methylpyridin-4-yl)vinyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(2-(2-Methylpyridin-4-yl)vinyl)boronic acid is an organoboron compound with the molecular formula C8H10BNO2. It is a yellow solid at room temperature and is primarily used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is notable for its ability to form carbon-carbon bonds, making it a valuable reagent in the construction of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2-(2-Methylpyridin-4-yl)vinyl)boronic acid typically involves the reaction of 2-methylpyridine with a suitable boron-containing reagent. One common method is the palladium-catalyzed cross-coupling reaction between 2-methylpyridine and a boronic ester or boronic acid derivative. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. The use of automated systems also minimizes human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(E)-(2-(2-Methylpyridin-4-yl)vinyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., palladium acetate), base (e.g., potassium carbonate), aryl or vinyl halide.
Conditions: Inert atmosphere (e.g., nitrogen), solvent (e.g., tetrahydrofuran), temperature range of 50-100°C.
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Aplicaciones Científicas De Investigación
(E)-(2-(2-Methylpyridin-4-yl)vinyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of fluorescent probes for the detection of biomolecules.
Medicine: Investigated for its potential use in the synthesis of drug candidates, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of (E)-(2-(2-Methylpyridin-4-yl)vinyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
(E)-(2-(2-Methylpyridin-4-yl)vinyl)boronic acid can be compared with other boronic acids and borinic acids:
Boronic Acids: Compounds like phenylboronic acid and 4-bromophenylboronic acid are similar in their ability to undergo Suzuki–Miyaura coupling. this compound offers unique reactivity due to the presence of the pyridine ring, which can participate in additional interactions.
Borinic Acids: These compounds, such as diphenylborinic acid, have two C–B bonds and one B–O bond, resulting in enhanced Lewis acidity compared to boronic acids. They are used in different types of reactions, such as regioselective functionalization of diols.
Propiedades
Fórmula molecular |
C8H10BNO2 |
|---|---|
Peso molecular |
162.98 g/mol |
Nombre IUPAC |
[(E)-2-(2-methylpyridin-4-yl)ethenyl]boronic acid |
InChI |
InChI=1S/C8H10BNO2/c1-7-6-8(3-5-10-7)2-4-9(11)12/h2-6,11-12H,1H3/b4-2+ |
Clave InChI |
FAMNZPIBRNRIRC-DUXPYHPUSA-N |
SMILES isomérico |
B(/C=C/C1=CC(=NC=C1)C)(O)O |
SMILES canónico |
B(C=CC1=CC(=NC=C1)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



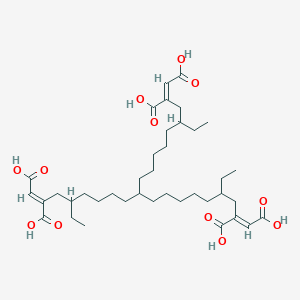


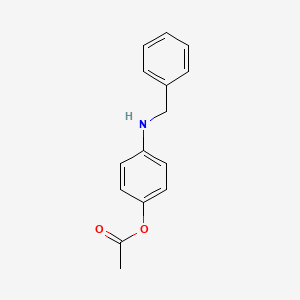
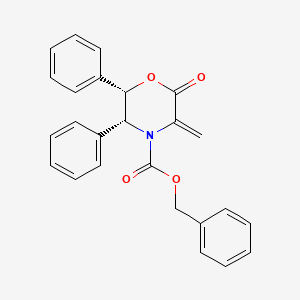
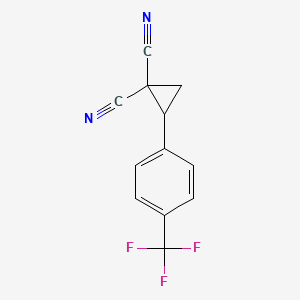
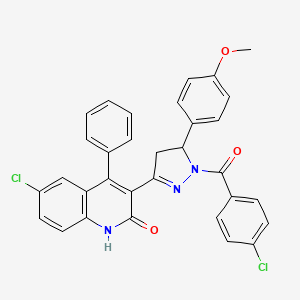
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B14116841.png)
